molecular formula C15H13BrCl3N3O3S B11980133 5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide CAS No. 303062-26-2

5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide

Cat. No.: B11980133
CAS No.: 303062-26-2
M. Wt: 501.6 g/mol
InChI Key: UHGDYZANJVLBSV-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with the molecular formula C15H13BrCl3N3O2S This compound is known for its unique structure, which includes a furan ring, a bromine atom, and a trichloromethyl group

Preparation Methods

The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the bromine atom: Bromination of the furan ring is carried out using bromine or a brominating agent under controlled conditions.

    Attachment of the trichloromethyl group: The trichloromethyl group is introduced through a nucleophilic substitution reaction.

    Formation of the thioureido group: The thioureido group is formed by reacting the intermediate compound with a suitable isothiocyanate derivative.

    Final coupling reaction: The final compound is obtained by coupling the intermediate with 2-methoxyphenyl isothiocyanate under appropriate conditions.

Chemical Reactions Analysis

5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom or the trichloromethyl group is replaced by other nucleophiles.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the thioureido group and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Although not widely used in industry, the compound’s unique structure makes it a valuable tool for studying chemical reactions and developing new materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes and ultimately causing cell death. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide: This compound has a similar structure but lacks the methoxy group on the phenyl ring.

    5-Bromo-N-(2,2,2-trichloro-1-(3-toluidinocarbothioyl)amino)ethyl)-2-furamide: This compound has a similar core structure but different substituents on the thioureido group.

    5-Bromo-1,2,3-trichlorobenzene: Although not a direct analog, this compound shares some structural similarities and is used as an intermediate in the synthesis of other organic molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

303062-26-2

Molecular Formula

C15H13BrCl3N3O3S

Molecular Weight

501.6 g/mol

IUPAC Name

5-bromo-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H13BrCl3N3O3S/c1-24-9-5-3-2-4-8(9)20-14(26)22-13(15(17,18)19)21-12(23)10-6-7-11(16)25-10/h2-7,13H,1H3,(H,21,23)(H2,20,22,26)

InChI Key

UHGDYZANJVLBSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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